molecular formula C15H19ClN2O2 B1486149 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide CAS No. 2206966-74-5

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide

Cat. No.: B1486149
CAS No.: 2206966-74-5
M. Wt: 294.77 g/mol
InChI Key: XCZSMWRPOYMQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. As a piperidinecarboxamide derivative, this scaffold is frequently explored for its potential bioactivity . The structure, which features a 4-chlorophenylacetyl group, is analogous to other researched compounds that have been investigated for their interaction with various neurological targets . Researchers value this core structure for designing and synthesizing novel molecules to study structure-activity relationships (SAR). Its potential research applications include serving as a key intermediate or a reference standard in the development of ligands for central nervous system (CNS) targets . The presence of the N-methyl carboxamide group is a common feature in molecules designed to optimize blood-brain barrier permeability . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]-N-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-17-15(20)12-3-2-8-18(10-12)14(19)9-11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZSMWRPOYMQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide typically involves acylation of a piperidinecarboxamide intermediate with an appropriate acylating agent derived from the 4-chlorophenylacetyl moiety. The key steps include:

  • Preparation of the piperidinecarboxamide core.
  • Introduction of the 4-chlorophenylacetyl group via acylation.
  • Purification and isolation of the final compound.

Detailed Preparation Steps

Preparation of Piperidinecarboxamide Intermediate

  • The piperidinecarboxamide intermediate is generally synthesized by hydrogenation or reduction of corresponding piperidinecarboxylate esters or amides.
  • For example, methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate can be hydrogenated in the presence of palladium-on-charcoal catalyst at room temperature under normal pressure to yield the corresponding piperidinecarboxamide derivatives. This step ensures the correct stereochemistry and functional group positioning on the piperidine ring.

Acylation with 4-Chlorophenylacetyl Derivatives

  • The acylation step involves reacting the piperidinecarboxamide intermediate with an acid anhydride or acid chloride derivative of 4-chlorophenylacetic acid.
  • A typical procedure includes stirring a mixture of the piperidinecarboxamide and 4-chlorophenylacetyl anhydride under reflux conditions for several hours (e.g., 6 hours) to ensure complete acylation.
  • After reaction completion, the mixture is cooled and poured into water, followed by alkalization with ammonium hydroxide to neutralize the reaction mixture and facilitate product extraction.

Extraction and Purification

  • The product is extracted using an organic solvent such as trichloromethane (chloroform).
  • The organic extract is washed multiple times with water to remove impurities, then dried over anhydrous agents, filtered, and evaporated to yield a crude product.
  • Further purification is achieved by column chromatography over silica gel using a mixture of trichloromethane and a small percentage of methanol (e.g., 5%) as the eluent.
  • The purified compound is crystallized from appropriate solvents such as 2,2'-oxybispropane or ethanol-water mixtures to obtain the final product in high purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Hydrogenation of ester Pd/C catalyst, H2 gas, aqueous or acidic medium Room temperature Until H2 uptake complete Ensures conversion to piperidinecarboxamide
Acylation 4-Chlorophenylacetyl anhydride or acid chloride Reflux (approx. 6 h) 6 hours Stirring under reflux for full acylation
Work-up Cooling, water quench, alkalization with NH4OH Ambient 30 min Neutralizes and facilitates extraction
Extraction Trichloromethane (chloroform) Ambient Multiple washes Removes aqueous impurities
Purification Silica gel column chromatography, trichloromethane/methanol eluent Ambient Until separation Isolates pure product
Crystallization Solvent mixture (e.g., 2,2'-oxybispropane, ethanol/water) Ambient to mild heat Variable Final purification step

Research Findings and Optimization Notes

  • The use of palladium-on-charcoal catalyst in hydrogenation is critical for selective reduction without over-reduction or side reactions.
  • Refluxing during acylation ensures complete conversion but requires careful temperature control to avoid decomposition.
  • Alkalization with ammonium hydroxide after acylation improves extraction efficiency and product yield.
  • Column chromatography using a trichloromethane/methanol mixture is effective for separating closely related impurities.
  • Crystallization solvents and conditions can be optimized to improve yield and purity; 2,2'-oxybispropane has been found useful for crystallizing related piperidinecarboxamide derivatives.

Summary Table of Preparation Method

Preparation Stage Description Key Reagents/Conditions Outcome
Synthesis of piperidinecarboxamide Hydrogenation of ester precursor Pd/C catalyst, H2, room temperature Piperidinecarboxamide intermediate
Acylation Reaction with 4-chlorophenylacetyl anhydride Reflux, 6 hours Acylated piperidinecarboxamide
Work-up and Extraction Cooling, aqueous quench, alkalization, extraction NH4OH, trichloromethane Crude product isolated from reaction mix
Purification Column chromatography Silica gel, trichloromethane/methanol Pure compound isolated
Crystallization Solvent crystallization 2,2'-oxybispropane or ethanol/water Final purified crystalline product

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications that can be further utilized in various applications.

Scientific Research Applications

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide has found applications in several scientific fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Compound A : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

  • Key Differences :
    • Contains 3,4,5-trimethoxyphenyl groups at positions 2 and 6, compared to the 4-chlorophenyl acetyl group in the target compound.
    • Features a chloroacetyl group at position 1 instead of the acetyl group.
  • The target compound’s 4-chlorophenyl group offers moderate lipophilicity (logP ~2.8 estimated), balancing solubility and bioavailability .

Compound B : N-[1-(2,4-dichlorophenyl)ethyl]piperidine-3-carboxamide

  • Key Differences :
    • Substitutes the 4-chlorophenyl group with a 2,4-dichlorophenyl moiety and adds an ethyl linker.
  • However, this may also raise toxicity risks due to higher metabolic stability of chlorine atoms .

Halogen-Substituted Analogues

Compound C : 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

  • Key Differences :
    • Replaces chlorine with fluorine on the phenyl ring and introduces a furopyridine scaffold.

Patent-Based Derivatives

Compound D : A patented N-benzyl piperidine derivative with 3,4,5-trimethoxyphenyl and pyridyl groups (WO 2011/031926)

  • Key Differences :
    • Incorporates pyridyl and trimethoxyphenyl substituents, creating a more complex pharmacophore.
  • Biological Implications :
    • The pyridyl group may enhance water solubility, while trimethoxyphenyl groups could improve binding to tubulin or kinase targets, as seen in anticancer agents .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound C
Molecular Weight 320.8 g/mol 582.0 g/mol 542.5 g/mol
logP (Estimated) 2.8 4.1 3.2
Solubility Moderate (DMSO-soluble) Low (requires surfactants) High (due to pyridine)
Metabolic Stability Moderate (CYP3A4 substrate) Low (chloroacetyl reactivity) High (fluorine resistance)

Structural and Crystallographic Insights

  • The piperidine ring conformation in the target compound is likely less puckered compared to Compound A, which has bulky 2,6-substituents forcing a boat conformation . This difference could impact binding to flat binding pockets (e.g., enzyme active sites).
  • The 4-chlorophenyl acetyl group adopts a planar geometry, facilitating π-π stacking with aromatic residues in proteins, whereas Compound D’s pyridyl groups enable hydrogen bonding .

Research and Development Context

  • The target compound’s simpler structure offers synthetic advantages over derivatives like Compound D, which require multi-step functionalization .
  • Compared to Compound C, the chlorine atom in the target compound may confer broader bioactivity but with a trade-off in metabolic clearance rates .

Biological Activity

Overview

1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide is a synthetic compound that has attracted attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its unique structure, featuring a chlorophenyl group, an acetyl moiety, and a piperidine ring, suggests diverse interactions within biological systems. This article reviews the compound's biological activity based on various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name1-[2-(4-chlorophenyl)acetyl]-N-methylpiperidine-3-carboxamide
Molecular FormulaC15H19ClN2O2
Molecular Weight292.78 g/mol
InChI KeyXCZSMWRPOYMQFP-UHFFFAOYSA-N

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. The chlorophenyl and piperidine groups may facilitate binding to various biological targets, leading to pharmacological responses. For example, studies have indicated that compounds with similar structures can act on neurotransmitter systems or exhibit enzyme inhibition.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The presence of the piperidine ring is associated with the modulation of inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests a potential therapeutic application in conditions characterized by inflammation .

Enzyme Inhibition

Several studies have explored the enzyme inhibitory properties of this compound. In particular, it has been assessed for its ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for developing treatments for neurodegenerative diseases like Alzheimer's, while urease inhibition may provide therapeutic benefits in treating urinary tract infections .

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of several synthesized compounds related to piperidine derivatives. The results indicated that this compound demonstrated notable inhibitory activity against Salmonella typhi, with an IC50 value significantly lower than many standard antibiotics .

Inhibition of Acetylcholinesterase

In another research effort focusing on enzyme inhibition, the compound was tested against AChE using a colorimetric assay. The results showed that it effectively inhibited AChE activity, suggesting potential applications in treating cognitive disorders. The study reported an IC50 value comparable to known AChE inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.